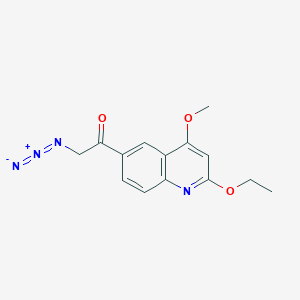
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an arylamine in the presence of a base.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.
Acetylation and ethoxylation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azido group, leading to the formation of amines or other derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Wissenschaftliche Forschungsanwendungen
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its quinoline core can interact with various enzymes and receptors, influencing biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone can be compared with other quinoline derivatives such as:
6-Methoxyquinoline: Known for its use in fluorescent sensors and as a precursor in the synthesis of bioactive compounds.
2-Ethoxyquinoline: Studied for its potential antimicrobial properties.
4-Methoxyquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C14H14N4O3 |
|---|---|
Molekulargewicht |
286.29 g/mol |
IUPAC-Name |
2-azido-1-(2-ethoxy-4-methoxyquinolin-6-yl)ethanone |
InChI |
InChI=1S/C14H14N4O3/c1-3-21-14-7-13(20-2)10-6-9(4-5-11(10)17-14)12(19)8-16-18-15/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
IDZARPKSWATVLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=C(C=C(C=C2)C(=O)CN=[N+]=[N-])C(=C1)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














